N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide
Description
This compound (CAS: 477858-70-1) is a carbohydrazide derivative featuring:
- A 6-methyl-2-pyridinyl group linked to an imidazole ring.
- A (Z)-configured ethylidene hydrazide moiety substituted with a 4-methylphenyl group. It is synthesized via condensation of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide with 4-methylacetophenone under acidic conditions. Characterization typically involves NMR, LC-MS, and elemental analysis . The Z-configuration of the ethylidene group is critical for its stereochemical stability and biological interactions.
Properties
IUPAC Name |
N-[(Z)-1-(4-methylphenyl)ethylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-7-9-16(10-8-13)15(3)22-23-19(25)17-11-24(12-20-17)18-6-4-5-14(2)21-18/h4-12H,1-3H3,(H,23,25)/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAPDOSZPPISFV-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CN(C=N2)C3=CC=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\NC(=O)C2=CN(C=N2)C3=CC=CC(=N3)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide, also known by its CAS number 477858-70-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 333.40 g/mol. The compound features an imidazole ring, which is known for its diverse biological activities.
1. Anticancer Activity
Recent studies have explored the anticancer potential of various imidazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation in vitro.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.
- Case Study : A study evaluating the cytotoxic effects on A549 lung cancer cells demonstrated an IC value of approximately 15 µM, indicating significant growth inhibition compared to control groups .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | A549 | 15 |
| Reference Compound | Doxorubicin | 0.5 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity.
- Study Findings : In a diffusion assay against Staphylococcus aureus and Escherichia coli, the compound displayed zones of inhibition comparable to standard antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 13 |
| Escherichia coli | 11 |
3. Anti-inflammatory Effects
Imidazole derivatives are often investigated for their anti-inflammatory properties. The compound's structure suggests potential interactions with inflammatory pathways.
Comparison with Similar Compounds
Key Research Findings
- Stereochemistry : The Z-configuration in the target compound optimizes binding to bacterial efflux pump proteins, as shown in molecular docking studies .
- Substituent Effects : Electron-donating groups (e.g., 4-methylphenyl) enhance metabolic stability compared to nitro-substituted analogs .
- Heterocyclic Influence : Imidazole-pyridinyl systems exhibit superior bioavailability over benzo[d]imidazole derivatives due to reduced molecular rigidity .
Q & A
Q. How can the structure of N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide be confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify proton and carbon environments, resolving imidazole, pyridinyl, and hydrazide moieties. For example, coupling patterns in the aromatic region distinguish substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, validating the molecular formula .
- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl (C=O) and hydrazide (N-H) functional groups .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry (e.g., Z-configuration of the ethylidene group) and bond lengths/angles .
Q. What synthetic routes and optimization strategies are effective for this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid with hydrazine to form the carbohydrazide intermediate.
- Step 2 : Schiff base formation via reaction with 4-methylacetophenone under acidic conditions (e.g., acetic acid) at 80°C for 1–3 hours .
- Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysis : Acid catalysts (e.g., acetic acid) accelerate imine formation .
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and purity .
Q. How can purity and functional group integrity be assessed post-synthesis?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% ideal for pharmacological studies) .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages to confirm stoichiometry .
- Melting Point Analysis : Sharp melting range (e.g., 210–212°C) indicates purity .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., anisotropic displacement parameters) be resolved during refinement?
- Anisotropic Refinement : Assign anisotropic displacement parameters to non-hydrogen atoms to model thermal motion accurately.
- Twinning Detection : Employ the TWIN/BASF commands in SHELXL to handle twinned crystals .
- Validation Tools : Use WinGX/ORTEP to visualize ellipsoids and identify overfitting .
Q. How can electronic structure analysis predict biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Combine computational and experimental methods:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Docking scores correlate with binding affinity .
- In Vitro Validation : Compare computational predictions with enzyme inhibition assays (e.g., IC₅₀ measurements) .
Q. How should contradictory spectroscopic data (e.g., NMR vs. IR) be addressed?
- Methodological Answer : Apply cross-validation protocols:
- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals to resolve overlapping peaks .
- Synchrotron IR Spectroscopy : High-resolution IR detects low-intensity bands missed by standard instruments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
